3,5-Diiodo-L-thyronine 4'-O-Sulfate
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Overview
Description
3,5-Diiodo-L-thyronine 4'-O-Sulfate: is a complex organic compound characterized by the presence of amino, diiodo, and sulfooxyphenoxy groups
Mechanism of Action
Target of Action
The primary target of 3,5-Diiodo-L-thyronine 4’-O-Sulfate, also known as (2S)-2-Amino-3-[3,5-diiodo-4-(4-sulfooxyphenoxy)phenyl]propanoic acid, is the mitochondria . It is an iodinated thyronine hormone that regulates gene activity affecting processes such as homeostasis, lipid metabolism, and insulin resistance .
Mode of Action
3,5-Diiodo-L-thyronine 4’-O-Sulfate interacts with its targets primarily through Thyroid Hormone Receptors (THRs)-independent ways , with mitochondria as a likely cellular target . Thrs-mediated actions have also been described . It has been reported that 3,5-Diiodo-L-thyronine represses THRβ expression and impairs its up-regulation by cortisol possibly through a transrepression mechanism .
Biochemical Pathways
The compound affects various biochemical pathways, particularly those related to energy metabolism . It has been shown to rapidly increase resting metabolic rate and elicit short-term beneficial hypolipidemic effects .
Pharmacokinetics
It is known that the compound’s effects on homeostasis, lipid metabolism, and insulin resistance suggest that it may have significant bioavailability .
Result of Action
The molecular and cellular effects of 3,5-Diiodo-L-thyronine 4’-O-Sulfate’s action include the regulation of gene activity affecting processes such as homeostasis, lipid metabolism, and insulin resistance . In rodent models, it has been shown to rapidly increase resting metabolic rate and elicit short-term beneficial hypolipidemic effects .
Biochemical Analysis
Biochemical Properties
3,5-Diiodo-L-thyronine 4’-O-Sulfate exhibits interesting metabolic activities . It stimulates the TR-beta receptor for thyroid hormones, thus increasing energy expenditure . It has agonistic effects at myocardial tissue and pituitary, which results in 3,5-Diiodo-L-thyronine 4’-O-Sulfate suppressing TSH release .
Cellular Effects
3,5-Diiodo-L-thyronine 4’-O-Sulfate influences cell function by modulating energy metabolism . It rapidly increases resting metabolic rate and elicits short-term beneficial hypolipidemic effects .
Molecular Mechanism
3,5-Diiodo-L-thyronine 4’-O-Sulfate acts through Thyroid hormone receptors (THRs)-independent ways, with mitochondria as a likely cellular target . Thrs-mediated actions have also been described .
Temporal Effects in Laboratory Settings
In rodent models, exogenously administered 3,5-Diiodo-L-thyronine 4’-O-Sulfate rapidly increases resting metabolic rate . Further analyses on larger cohorts are needed to determine whether 3,5-Diiodo-L-thyronine 4’-O-Sulfate is a potent additional modulator of energy metabolism .
Dosage Effects in Animal Models
The effects of 3,5-Diiodo-L-thyronine 4’-O-Sulfate vary with different dosages in animal models .
Metabolic Pathways
3,5-Diiodo-L-thyronine 4’-O-Sulfate is involved in the thyroid hormone metabolic pathway . It interacts with various enzymes and cofactors, affecting metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diiodo-L-thyronine 4'-O-Sulfate typically involves multiple steps:
Sulfonation: The sulfooxy group is introduced by reacting the phenol derivative with sulfur trioxide or chlorosulfonic acid.
Amino Acid Coupling: The final step involves coupling the iodinated and sulfonated phenyl derivative with a suitable amino acid precursor under controlled conditions to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Sequential addition of reagents in a controlled environment to ensure high purity and yield.
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming various oxidized derivatives.
Reduction: Reduction reactions can target the iodine atoms, potentially leading to deiodinated products.
Substitution: The sulfooxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidized Derivatives: Formation of nitroso or nitro derivatives.
Deiodinated Products: Compounds with fewer iodine atoms.
Substituted Products: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing reaction rates and selectivity.
Material Science: Used in the synthesis of advanced materials with specific electronic or optical properties.
Biology
Biochemical Probes: Utilized as a probe to study enzyme activities and protein interactions.
Drug Development: Potential precursor for the synthesis of pharmaceutical compounds with therapeutic properties.
Medicine
Diagnostic Agents: Employed in the development of diagnostic agents for imaging techniques.
Therapeutics: Investigated for its potential therapeutic effects in treating certain diseases.
Industry
Dye Synthesis: Used in the production of dyes with specific color properties.
Polymer Additives: Incorporated into polymers to enhance their stability and performance.
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydroxy-1,3-benzenedisulfonic acid: Shares the sulfooxyphenoxy group but lacks the amino and diiodo groups.
4,4’-Difluorobenzophenone: Contains a similar phenyl structure but with fluorine atoms instead of iodine.
Uniqueness
Structural Complexity: The presence of both diiodo and sulfooxyphenoxy groups in a single molecule is unique.
Functional Versatility:
Properties
IUPAC Name |
(2S)-2-amino-3-[3,5-diiodo-4-(4-sulfooxyphenoxy)phenyl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13I2NO7S/c16-11-5-8(7-13(18)15(19)20)6-12(17)14(11)24-9-1-3-10(4-2-9)25-26(21,22)23/h1-6,13H,7,18H2,(H,19,20)(H,21,22,23)/t13-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOUQDJLGYJSQKF-ZDUSSCGKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)OS(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2I)C[C@@H](C(=O)O)N)I)OS(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13I2NO7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
605.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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